Bis(sulphosuccinimidyl)suberate

Catalog No.
S522180
CAS No.
82436-77-9
M.F
C16H20N2O14S2
M. Wt
528.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(sulphosuccinimidyl)suberate

CAS Number

82436-77-9

Product Name

Bis(sulphosuccinimidyl)suberate

IUPAC Name

1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Molecular Formula

C16H20N2O14S2

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)

InChI Key

VYLDEYYOISNGST-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

bis succinylsuberate BS(3), bis(sulfosuccinimidyl)suberate, BS(3) cpd, BSSIS, disulfosuccinimidyl suberate, octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound Bis(sulphosuccinimidyl)suberate is 528.0356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis(sulphosuccinimidyl)suberate (BS3) is a water-soluble crosslinker commonly used in biochemical research applications Wikipedia: . It functions by covalently linking the primary amine groups (amino groups) of biomolecules, most frequently proteins Thermo Fisher Scientific: .

Here are some specific research applications of BS3:

  • Protein-Protein Interactions

    BS3 is a valuable tool for studying protein-protein interactions. By crosslinking proteins that are interacting with each other, BS3 helps researchers identify and characterize these interactions PLOS ONE.

  • Protein Complex Analysis

    BS3 can be used to crosslink subunits of protein complexes, allowing researchers to determine the composition and structure of these complexes Thermo Fisher Scientific: .

  • Identification of Receptor-Ligand Interactions

    BS3 can be used to covalently link receptors and their ligands (molecules that bind to receptors), aiding in the study of these interactions Thermo Fisher Scientific: .

  • Protein Immobilization

    BS3 can be used to immobilize proteins onto surfaces that contain amine groups. This is useful for various applications, such as protein purification and biosensor development Thermo Fisher Scientific: .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

528.0356

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E647932J7Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cross-Linking Reagents

Pictograms

Irritant

Irritant

Wikipedia

Bis(sulfosuccinimidyl)suberate

Dates

Modify: 2023-08-15
1: Schmidt C, Robinson CV. A comparative cross-linking strategy to probe conformational changes in protein complexes. Nat Protoc. 2014 Sep;9(9):2224-36. doi: 10.1038/nprot.2014.144. Epub 2014 Aug 21. PubMed PMID: 25144272; PubMed Central PMCID: PMC4172966.
2: Fischer L, Chen ZA, Rappsilber J. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. J Proteomics. 2013 Aug 2;88:120-8. doi: 10.1016/j.jprot.2013.03.005. Epub 2013 Mar 26. PubMed PMID: 23541715; PubMed Central PMCID: PMC3714596.
3: Zhao A, Hao G, Gu J. Chemical crosslinking and mass spectrometric identification of interaction sites within soluble aggregate of protein therapeutics. J Pharm Biomed Anal. 2013 Jan 25;73:99-102. doi: 10.1016/j.jpba.2012.05.006. Epub 2012 May 22. PubMed PMID: 22677652.
4: Peng L, Rasmussen MI, Chailyan A, Houen G, Højrup P. Probing the structure of human protein disulfide isomerase by chemical cross-linking combined with mass spectrometry. J Proteomics. 2014 Aug 28;108:1-16. doi: 10.1016/j.jprot.2014.04.037. Epub 2014 May 2. PubMed PMID: 24792702.
5: Boeri Erba E, Klein PA, Signor L. Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. J Mass Spectrom. 2015 Oct;50(10):1114-9. doi: 10.1002/jms.3626. PubMed PMID: 26456778.
6: Ivanov KI, Bašić M, Varjosalo M, Mäkinen K. One-step purification of twin-strep-tagged proteins and their complexes on strep-tactin resin cross-linked with bis(sulfosuccinimidyl) suberate (BS3). J Vis Exp. 2014 Apr 20;(86). doi: 10.3791/51536. PubMed PMID: 24796313; PubMed Central PMCID: PMC4174720.
7: Turk HF, Chapkin RS. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking. Methods Mol Biol. 2015;1233:25-34. doi: 10.1007/978-1-4939-1789-1_3. PubMed PMID: 25319886; PubMed Central PMCID: PMC4327833.

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